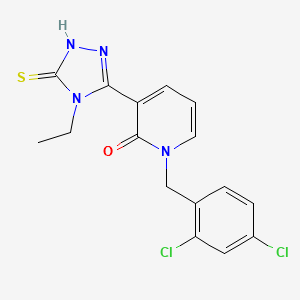

1-(2,4-dichlorobenzyl)-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

Description

This compound belongs to a class of nitrogen-containing heterocycles featuring a pyridinone core fused with a 1,2,4-triazole moiety. Its synthesis typically involves nucleophilic substitution or cyclocondensation reactions, as seen in structurally related triazolyl pyridines .

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N4OS/c1-2-22-14(19-20-16(22)24)12-4-3-7-21(15(12)23)9-10-5-6-11(17)8-13(10)18/h3-8H,2,9H2,1H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVZPJGYCAGLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that 1,2,4-triazole derivatives, which this compound is a part of, have been studied for their promising anticancer properties. They are believed to interact with various targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds.

Mode of Action

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which could potentially influence their mode of action. Molecular docking studies are often performed to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets.

Biochemical Pathways

It is known that 1,2,4-triazole derivatives can affect various biochemical pathways due to their ability to interact with different targets.

Pharmacokinetics

It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics.

Biological Activity

1-(2,4-Dichlorobenzyl)-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone (CAS: 242471-92-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14Cl2N4OS, with a molecular weight of 381.28 g/mol. The structure features a triazole ring which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains:

- Staphylococcus aureus : Exhibited high antibacterial activity with a minimum inhibitory concentration (MIC) of 0.125–8 μg/mL.

- Escherichia coli and Pseudomonas aeruginosa : Displayed moderate activity, suggesting potential use in treating infections caused by these pathogens .

Anticancer Properties

The mercapto-substituted triazoles have been studied for their chemotherapeutic effects. In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines:

- HCT-116 (Colon Carcinoma) : IC50 values around 6.2 μM indicate significant anticancer potential.

- T47D (Breast Cancer) : Compounds derived from this structure have shown IC50 values of 27.3 μM and 43.4 μM against breast cancer cells .

The biological activity can be attributed to the disruption of microbial cell membranes and interference with essential proteins within the cells. This mechanism is similar to that observed in other triazole derivatives, which act as enzyme inhibitors affecting cell wall synthesis in bacteria and cancer cell proliferation pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of electron-donating groups on the phenyl rings enhances antimicrobial activity. For example:

| Substituent | Effect on Activity |

|---|---|

| -OH | Increases potency |

| Alkyl chain | Longer chains reduce activity |

This highlights the importance of molecular modifications in optimizing the biological effects of triazole derivatives .

Case Studies

- Antibacterial Efficacy : A study compared various triazole derivatives against MRSA and found that certain modifications led to compounds with MIC values significantly lower than standard antibiotics like vancomycin .

- Anticancer Studies : Research focused on a series of triazole-thione compounds revealed promising results against multiple cancer cell lines, indicating that structural variations can lead to enhanced therapeutic effects .

Scientific Research Applications

Pharmacological Applications

1. Antifungal Activity

Research has demonstrated that derivatives of triazole compounds exhibit potent antifungal properties. Specifically, 1-(2,4-dichlorobenzyl)-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone has shown efficacy against various fungal pathogens. Studies indicate that it may outperform traditional antifungal agents like bifonazole in certain contexts .

2. Anticancer Potential

Compounds containing triazole and pyridine structures have been recognized for their anticancer activities. The specific compound has been noted for its ability to inhibit cancer cell proliferation in vitro. This is attributed to its interaction with cellular pathways involved in tumor growth and metastasis .

3. Antibacterial Properties

The antibacterial activity of this compound has also been explored. It demonstrates comparable bactericidal effects to established antibiotics such as streptomycin against several bacterial strains, making it a candidate for further development as an antibacterial agent .

Agricultural Applications

1. Agrochemical Development

The unique chemical structure of this compound suggests potential use as an agrochemical. Its antifungal properties can be leveraged to develop fungicides that protect crops from fungal diseases .

2. Plant Growth Regulation

Preliminary studies indicate that the compound may influence plant growth positively, suggesting its application as a plant growth regulator. This could enhance agricultural productivity by improving crop resilience against pathogens .

Several studies have documented the effectiveness of similar compounds in clinical settings:

- Antifungal Efficacy : A study compared the antifungal activity of various triazoles against Candida species and found that compounds structurally related to this compound exhibited superior activity compared to traditional treatments .

- Cancer Cell Lines : In vitro studies on cancer cell lines revealed that modifications to the triazole ring enhanced cytotoxicity against breast cancer cells, indicating a promising avenue for drug development based on this scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents on the triazole ring, pyridinone core, or benzyl groups. Key parameters include molecular weight, substituent effects, and reported biological activity.

Table 1: Structural and Physicochemical Comparisons

Key Observations

The allyl substituent (CAS 477853-13-7) introduces π-bond reactivity, which may enhance covalent interactions with biological targets but reduces metabolic stability . Methylsulfanyl substitution (e.g., compound in ) increases electron density on the triazole ring, altering redox properties and interaction with thiol-sensitive enzymes.

Synthetic Efficiency :

- The target compound shares synthetic pathways with its analogs, such as nucleophilic displacement of halides (e.g., 2-chloropyrazine derivatives in ). However, yields vary significantly:

- 87% for oct-1-yn-1-yl derivatives (high efficiency due to stable intermediates) .

- 53% for nitrobenzyl-thio analogs (steric challenges during coupling) .

Biological Relevance :

- Triazolyl pyridines with extended hydrophobic chains (e.g., oct-1-yn-1-yl in ) show enhanced activity against Mycobacterium tuberculosis (MIC ~0.5 µg/mL), suggesting that bulkier substituents improve membrane penetration.

- The dichlorobenzyl group, common across all analogs, is critical for π-π stacking interactions in enzyme active sites .

Computational and Crystallographic Insights

- Structural Modeling : SHELX and ORTEP programs () are widely used for refining crystal structures of similar triazolyl pyridines. For example, hydrogen-bonding patterns in triazole-thione derivatives (e.g., ) reveal planar geometries that favor stacking interactions.

- SAR Studies : Quantitative structure-activity relationship (QSAR) models highlight the importance of the sulfanyl group’s orientation for hydrogen bonding with cysteine residues in target enzymes .

Preparation Methods

Preparation of 3-Amino-2(1H)-Pyridinone Intermediate

The pyridinone core is synthesized through a modified Guareschi-Thorpe reaction, combining ethyl cyanoacetate and diketones under basic conditions. For example, ethyl 3-aminocrotonate reacts with malononitrile in ethanol containing ammonium acetate to yield 3-amino-2(1H)-pyridinone.

Reaction Conditions :

Synthesis of 4-Ethyl-5-Sulfanyl-4H-1,2,4-Triazole

The triazole moiety is constructed via cyclocondensation of ethyl thiosemicarbazide with acetylacetone. Thiosemicarbazide (1.0 equiv) reacts with acetylacetone (1.2 equiv) in acetic acid under reflux to form 4-ethyl-5-sulfanyl-4H-1,2,4-triazole.

Reaction Conditions :

Coupling of Pyridinone and Triazole Moieties

The key coupling step employs a nucleophilic aromatic substitution (SNAr) reaction. 3-Amino-2(1H)-pyridinone reacts with 4-ethyl-5-sulfanyl-4H-1,2,4-triazole-3-carbonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base.

Reaction Conditions :

Introduction of 2,4-Dichlorobenzyl Group

The final step involves alkylation of the pyridinone nitrogen with 2,4-dichlorobenzyl bromide. The reaction proceeds in acetonitrile using potassium carbonate as a base.

Reaction Conditions :

Alternative Routes and Optimization

One-Pot Cyclization Strategy

A patent by Matrix Scientific discloses a one-pot method combining pyridinone formation and triazole coupling. Ethyl 3-aminocrotonate, thiourea, and acetylacetone react in dimethylformamide (DMF) with cesium carbonate, followed by in situ alkylation with 2,4-dichlorobenzyl bromide.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the triazole cyclocondensation step, improving yield to 90% while reducing reaction time.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity and Stability

Commercial batches (e.g., Matrix Scientific) report ≥95% purity by HPLC (C18 column, acetonitrile/water gradient). The compound is stable under inert gas at −20°C for >12 months.

Industrial-Scale Challenges

Regioselectivity in Triazole Formation

Competing 1,2,3-triazole formation is mitigated by using excess acetylacetone and rigorous temperature control.

Removal of Dichlorobenzyl Byproducts

Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water ensures >99% purity.

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole-thiol core. A common approach includes alkylation of 4-amino-5-(pyridinyl)-4H-1,2,4-triazole-3-thiol intermediates with alkyl halides in methanol under basic conditions (e.g., NaOH). For example, the ethyl group at the triazole’s N4 position is introduced via reaction with ethyl bromide . The dichlorobenzyl moiety is then coupled to the pyridinone ring through nucleophilic substitution or coupling reactions. Reaction progress is monitored using thin-layer chromatography (TLC) .

Advanced: How can reaction conditions be optimized to improve yield?

Key variables include:

- Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may increase side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol is preferred for alkylation steps .

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) can drive specific steps, such as cyclization or alkylation .

- Stoichiometry : Excess alkyl halide (1.2–1.5 equiv.) ensures complete substitution while minimizing by-products .

Controlled synthesis protocols, as in copolymerization studies, emphasize iterative adjustment of these parameters .

Basic: Which spectroscopic techniques confirm the compound’s structure?

- ¹H-NMR : Identifies proton environments (e.g., ethyl group triplet at δ 1.2–1.4 ppm, pyridinone aromatic protons) .

- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₁₈H₁₅Cl₂N₅OS) .

- Elemental analysis : Confirms C, H, N, S, and Cl content within ±0.4% deviation .

Advanced: How to resolve discrepancies in reported biological activity data?

Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.

- Solubility : Use of DMSO vs. ethanol can affect compound stability .

- Purity thresholds : Impurities >2% (by HPLC) may skew results .

Validate findings via orthogonal assays (e.g., enzyme kinetics + molecular docking) and replicate under standardized conditions .

Basic: Which functional groups dictate reactivity?

- Triazole-thiol : Participates in alkylation and metal coordination.

- Pyridinone : Acts as a hydrogen-bond acceptor.

- Dichlorobenzyl : Enhances lipophilicity and influences pharmacokinetics .

Advanced: What computational methods predict target interactions?

- Molecular docking : Screens against targets (e.g., kinases) using software like AutoDock. The triazole-thiol moiety often shows high affinity for Zn²⁺-dependent enzymes .

- ADME analysis : Predicts bioavailability via logP (e.g., ~3.5 for this compound) and polar surface area (<100 Ų) .

Basic: How to confirm compound purity?

- HPLC : Purity ≥95% with a single peak at λ = 254 nm .

- Melting point : Sharp range (e.g., 180–182°C) indicates crystallinity .

Advanced: How to modify the triazole ring for enhanced bioactivity?

- Regioselective alkylation : Use bulky alkyl halides (e.g., isopropyl) to block specific positions .

- Protecting groups : Boc-protection of the triazole NH prevents undesired side reactions during coupling .

Basic: What solvents/catalysts are typically used?

- Solvents : Methanol (alkylation), DMSO (coupling reactions) .

- Catalysts : NaOH (alkylation), H₂SO₄ (cyclization) .

Advanced: How to interpret complex ¹H-NMR spectra?

- Coupling patterns : The pyridinone ring shows doublets (J = 6–8 Hz) for adjacent protons.

- Diastereotopic protons : Ethyl groups split into quartets (δ 1.2–1.4 ppm) and triplets (δ 3.0–3.5 ppm) .

- Exchangeable protons : The pyridinone NH appears as a broad singlet (δ 10–12 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.